molecular formula C8H15NO2 B1243542 Turneforcidine CAS No. 21850-67-9

Turneforcidine

Cat. No.: B1243542
CAS No.: 21850-67-9
M. Wt: 157.21 g/mol
InChI Key: QWOXSTGOGUNUGF-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Turneforcidine is a natural product found in Heliotropium angiospermum with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Turneforcidine, a pyrrolizidine alkaloid, has been a subject of interest in chemical synthesis. Aasen and Culvenor (1969) detailed a partial synthesis of this compound, highlighting the steps involved in its preparation, including oxidation and reduction processes (Aasen & Culvenor, 1969).
  • Additionally, the chemical syntheses of this compound and platynecine, both necine bases, have been extensively reviewed by Vanecko and West (2007), focusing on the construction of the bicyclic pyrrolizidine ring system and the introduction of stereocenters (Vanecko & West, 2007).

Synthetic Strategies and Challenges

  • The ring expansion of azetidinium ylides, as described by Vanecko and West (2005), is a method that provides access to this compound. They demonstrated an efficient method for generating pyrrolidine products, which are precursors to pyrrolizidine alkaloids like this compound (Vanecko & West, 2005).
  • Knight, Shares, and Gallagher (1991) developed a synthesis method for necine bases leading to this compound, utilizing homoproline derivatives and demonstrating the application of stereochemical control in its synthesis (Knight et al., 1991).

Applications in Natural Product Synthesis

  • Liang et al. (2019) achieved the synthesis of this compound through a diastereodivergent asymmetric Michael addition reaction, showcasing how synthetic chemistry can be applied to produce complex natural products (Liang et al., 2019).
  • Jenett-Siems, Kaloga, and Eich (1993) isolated novel pyrrolizidine alkaloids, including this compound diesters, from Ipomoea hederifolia, indicating its occurrence in nature and potential for further research (Jenett-Siems et al., 1993).

Properties

CAS No.

21850-67-9

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,7R,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

QWOXSTGOGUNUGF-XLPZGREQSA-N

Isomeric SMILES

C1CN2CC[C@H]([C@H]2[C@@H]1CO)O

SMILES

C1CN2CCC(C2C1CO)O

Canonical SMILES

C1CN2CCC(C2C1CO)O

Synonyms

(1R,7R,8R)-(-)-turneforcidine
dl-turneforcidine
turneforcidine

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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